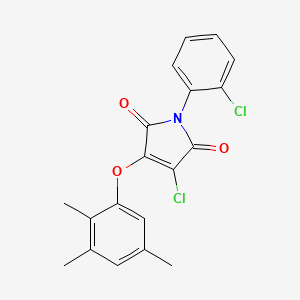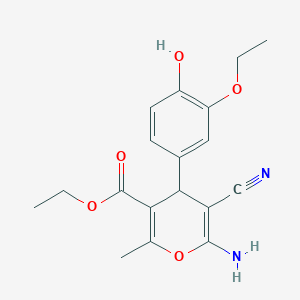
1-(3-methoxybenzyl)-4-(5-pyrimidinylcarbonyl)-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methoxybenzyl)-4-(5-pyrimidinylcarbonyl)-2-piperazinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as MBPCP and is known to have various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of MBPCP is not fully understood. However, it is known to interact with the GABA-A receptor, which is involved in the regulation of neuronal excitability. MBPCP has been found to enhance the binding of GABA to the receptor, resulting in increased inhibitory neurotransmission. This may explain its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects:
MBPCP has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of inflammation. MBPCP has also been found to increase the levels of GABA in the brain, resulting in increased inhibitory neurotransmission. This may explain its anticonvulsant effects. Furthermore, MBPCP has been found to protect neurons from oxidative stress and prevent cell death in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MBPCP in lab experiments is its ability to modulate the GABA-A receptor, which is involved in the regulation of neuronal excitability. This makes it a useful tool for studying the mechanisms underlying various neurological disorders. However, one of the limitations of using MBPCP is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on MBPCP. One area of interest is its potential use in the treatment of epilepsy and other neurological disorders. MBPCP has been found to have anticonvulsant properties in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is its potential use as an anti-inflammatory agent. MBPCP has been shown to reduce inflammation in animal models, and further research is needed to determine its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to determine the exact mechanism of action of MBPCP and to develop more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of MBPCP involves the reaction of 3-methoxybenzyl chloride with 4-(5-pyrimidinylcarbonyl)-2-piperazinone in the presence of a base. The resulting product is then purified through recrystallization to obtain pure MBPCP. This synthesis method has been used by various researchers to obtain MBPCP for their experiments.
Applications De Recherche Scientifique
MBPCP has been extensively studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory, anticonvulsant, and neuroprotective properties. MBPCP has been shown to inhibit the release of pro-inflammatory cytokines and reduce inflammation in animal models. It has also been found to have anticonvulsant effects in animal models of epilepsy. Furthermore, MBPCP has been shown to protect neurons from oxidative stress and prevent cell death in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4-(pyrimidine-5-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-24-15-4-2-3-13(7-15)10-20-5-6-21(11-16(20)22)17(23)14-8-18-12-19-9-14/h2-4,7-9,12H,5-6,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBRFRXWBBTYDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2=O)C(=O)C3=CN=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-cyano-2-fluoro-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5156133.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5156135.png)
![isopropyl 5-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5156143.png)

![11-(4-hydroxy-3-methoxyphenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5156161.png)
![1-[3-(4-morpholinyl)propyl]-2-phenyl-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5156172.png)


![N~2~-(3-chloro-4-fluorophenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5156182.png)


![2-(5-{[2-(2-chlorophenoxy)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B5156211.png)
![methyl 7-(2-chlorophenyl)-4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5156216.png)
